3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-(dimethylsulfamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERNYULRLSCWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with dimethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and minimize by-products. The product is typically purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane and acetonitrile are frequently used.
Catalysts: Bases such as triethylamine are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
Organic Synthesis
This compound serves as a reagent in the formation of sulfonamides and sulfonate esters. It is particularly useful in the synthesis of complex organic molecules due to its ability to react with various nucleophiles, including amines and alcohols .
Biochemical Studies
3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is utilized in modifying biomolecules such as proteins and peptides. This modification facilitates the study of their functions and interactions. The compound reacts with amino acids to form stable derivatives that can be monitored spectrophotometrically, thus aiding in biochemical assays .
Table 1: Reactivity of 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride with Amino Acids
| Amino Acid | Reaction Product | Spectrophotometric Detection |
|---|---|---|
| Glycine | Dabsyl Glycine | 460 nm |
| Alanine | Dabsyl Alanine | 460 nm |
| Serine | Dabsyl Serine | 460 nm |
Medicinal Chemistry
In medicinal applications, this compound acts as an intermediate in synthesizing pharmaceutical agents with antibacterial and anti-inflammatory properties. Its derivatives have shown promise in developing selective inhibitors for various biological targets .
Case Study: Selective NKCC1 Inhibitors
Research has demonstrated that derivatives of this compound can serve as selective inhibitors for the sodium-potassium-chloride cotransporter 1 (NKCC1). These inhibitors exhibit potential therapeutic effects in neurodevelopmental disorders such as autism by modulating chloride ion homeostasis in neurons .
Industrial Applications
The compound is also employed in industrial settings for producing agrochemicals and other chemical products. Its high reactivity allows for efficient synthesis processes, optimizing yields while minimizing by-products .
Mechanism of Action
The mechanism of action of 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to yield the final product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Substituent Electronic Effects
The electronic nature of substituents on the benzene ring significantly influences the reactivity and applications of sulfonyl chlorides. Below is a comparison with key analogs:
3-(Trifluoromethyl)benzene-1-sulfonyl chloride
- Substituent : Trifluoromethyl (-CF₃)
- Electronic Effect : Strongly electron-withdrawing due to the electronegativity of fluorine.
- Impact : Enhances the electrophilicity of the sulfonyl chloride group, increasing reactivity in nucleophilic substitutions compared to dimethylsulfamoyl derivatives. However, steric hindrance from the CF₃ group may limit accessibility in some reactions .
B. 3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride (CAS: 396733-71-4)
- Substituent : Dimethylcarbamoyl (-CON(CH₃)₂)
- Electronic Effect : Moderately electron-withdrawing (amide group).
- Impact : Less reactive than dimethylsulfamoyl analogs due to reduced electron withdrawal. The carbamoyl group may also participate in hydrogen bonding, affecting solubility .
C. 3-Iodobenzenesulfonyl chloride (CAS: 165661-51-8)
- Substituent : Iodo (-I)
- Electronic Effect : Electron-withdrawing via polarizability.
Molecular Weight and Physical Properties
Biological Activity
3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound notable for its significant biological activity and versatility in organic synthesis. This article explores its biological properties, mechanisms of action, and applications in biochemical research.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 283.76 g/mol
- Functional Groups : Contains a sulfonyl chloride group and a dimethylsulfamoyl moiety.
The presence of these functional groups bestows high reactivity, particularly towards nucleophiles, enabling the compound to modify biomolecules such as proteins and peptides effectively.
Biological Activity
3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride exhibits various biological activities, primarily through its interactions with amino acids. The compound can form stable derivatives with amino acids, which are crucial for studying protein functions and interactions. These derivatives can be monitored spectrophotometrically, enhancing their utility in biochemical assays.
The primary mechanism involves the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity and influence cellular functions, making it a valuable tool in biochemical research.
Applications in Biochemical Studies
- Protein Modification : Used to modify proteins for functional studies.
- Biochemical Assays : Its reactivity allows it to serve as a probe in various assays, aiding in the understanding of metabolic pathways.
- Drug Development : The compound's ability to interact with specific molecular targets positions it as a candidate for drug development, particularly in the context of enzyme inhibition.
Comparative Analysis
The following table summarizes structural similarities and differences between 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride | Similar sulfonyl chloride structure | Different position of the dimethylsulfamoyl group |
| N,N-Dimethylsulfamoyl chloride | Lacks benzene ring structure | Primarily used as a reagent rather than a scaffold |
| 3-(Aminobenzenesulfonyl) chloride | Contains an amino group instead of dimethylsulfamoyl | Different reactivity profile due to amino group presence |
3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride stands out due to its unique combination of sulfonyl chloride and dimethylsulfamoyl groups, enhancing its reactivity compared to its analogs.
Case Studies and Research Findings
Recent studies have showcased the potential of 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride in various applications:
- Inhibition Studies : Research has demonstrated that derivatives of this compound can serve as selective inhibitors for specific targets, such as NKCC1 (a sodium-potassium-chloride cotransporter), indicating its potential therapeutic applications in neurological disorders .
- Metabolic Stability : In vitro studies have shown that certain derivatives exhibit improved metabolic stability and solubility, which are critical factors for drug development .
- Enzyme Interaction : The compound's ability to form stable complexes with enzymes highlights its role in modulating enzymatic activity, providing insights into its potential use in therapeutic contexts .
Q & A
Q. What are the standard synthetic routes for preparing 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride?
- Methodological Answer: The synthesis typically involves sulfonation of benzene derivatives followed by introduction of the dimethylsulfamoyl group. For example, benzene-1-sulfonyl chloride can react with dimethylsulfamoyl precursors under inert conditions using solvents like dichloromethane or chloroform . Purification is achieved via recrystallization or column chromatography to ensure high purity. Key steps include temperature control to avoid side reactions and moisture exclusion to prevent hydrolysis of the sulfonyl chloride group .
Q. How is the purity of 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride assessed in research settings?
- Methodological Answer: Purity is evaluated using:
- HPLC : To quantify impurities and confirm retention time consistency.
- NMR Spectroscopy : H and C NMR verify structural integrity and absence of unreacted precursors. For instance, aromatic protons in the benzene ring appear between δ 7.5–8.5 ppm, while dimethylsulfamoyl protons resonate around δ 3.0–3.5 ppm .
- Elemental Analysis : Matches calculated and observed C, H, N, S, and Cl percentages .
Advanced Questions
Q. What challenges arise in nucleophilic substitution reactions involving 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer: Challenges include:
- Competitive Hydrolysis : The sulfonyl chloride group is moisture-sensitive. Use anhydrous solvents (e.g., DMF, DMSO) and inert atmospheres (N/Ar) .
- Steric Hindrance : The bulky dimethylsulfamoyl group at the 3-position may slow reactions. Increase reaction temperature (e.g., 60–80°C) or employ catalysts like DMAP .
- Side Reactions : Monitor reaction progress via TLC and quench unreacted starting material with ice-cold water to isolate the desired product .
Q. How does the electronic nature of the dimethylsulfamoyl group influence the reactivity of the sulfonyl chloride moiety in cross-coupling reactions?
- Methodological Answer: The dimethylsulfamoyl group is electron-withdrawing due to resonance effects (-I and -M), which:
- Activates the Sulfonyl Chloride : Enhances electrophilicity, facilitating nucleophilic attacks (e.g., by amines or thiols) .
- Directs Reactivity : The 3-substituent creates regioselectivity in aromatic substitution reactions. Computational modeling (e.g., DFT) can predict charge distribution and guide reaction design .
Data Contradiction Analysis
Q. When spectroscopic data (e.g., NMR, IR) for synthesized 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride deviates from literature, what steps should researchers take to resolve discrepancies?
- Methodological Answer:
- Verify Synthetic Steps : Confirm reagent stoichiometry and reaction conditions. For example, incomplete sulfonation may leave unreacted benzene rings, altering NMR signals .
- Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation .
- Compare with Analogues : Reference IR spectra of similar compounds (e.g., sulfonyl chlorides with electron-withdrawing groups). The S=O stretch typically appears at 1360–1380 cm and 1150–1170 cm .
Application-Oriented Questions
Q. What are the best practices for handling and storing 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride to prevent hydrolysis?
- Methodological Answer:
- Storage : Keep in amber glass vials under inert gas (N) at –20°C to minimize exposure to moisture and light .
- Handling : Use sealed systems (e.g., Schlenk lines) for reactions. Pre-dry solvents over molecular sieves .
- Quenching : Dispose of waste by slow addition to ice-cold sodium bicarbonate solution to neutralize HCl byproducts .
Mechanistic Insights
Q. How does the steric environment of 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride affect its reactivity in protein conjugation studies?
- Methodological Answer: The 3-substituent creates steric hindrance, limiting access to the sulfonyl chloride group. To enhance conjugation efficiency:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
